1,5-Dimethylcyclooctane
Description
Contextualization within Cycloalkane Chemistry
Cycloalkanes are saturated hydrocarbons containing a ring of carbon atoms. Cyclooctane (B165968), the parent compound of 1,5-dimethylcyclooctane, is a key molecule in this class and is recognized for its conformational complexity due to the numerous, energetically similar arrangements its eight-membered ring can adopt. wikipedia.org The introduction of methyl groups onto the cyclooctane ring, as seen in this compound, adds another layer of intricacy. These substituents influence the conformational preferences of the ring, affecting its physical and chemical properties. The study of such substituted cycloalkanes is crucial for understanding the interplay between molecular structure and stability.
Significance in Advanced Hydrocarbon Research
Substituted cycloalkanes like this compound and its isomer, 1,4-dimethylcyclooctane (B14690801), are of interest in advanced hydrocarbon research, particularly in the development of high-performance fuels. acs.org For instance, biomass-derived 1,4-dimethylcyclooctane has been investigated as a potential high-performance jet fuel blendstock due to its high volumetric net heat of combustion. acs.org The structural properties of these cyclic alkanes can contribute to desirable fuel characteristics. Research in this area explores how the specific arrangement of atoms in molecules like this compound can be leveraged for practical applications.
Historical Context of Related Cycloalkane Investigations
The study of cycloalkanes has a rich history, with early investigations focusing on the synthesis and characterization of these cyclic compounds. A significant advancement in the field was the work of Walter Reppe, which spurred research into cyclooctatetraene (B1213319) chemistry. cambridge.org Over the years, computational methods have become increasingly important in understanding the complex conformations of cycloalkanes. wikipedia.org For example, extensive computational studies have been performed on cyclooctane to determine its most stable conformations. wikipedia.org The investigation of polar conformations in cycloalkanes like cycloheptane, cyclooctane, and cyclodecane (B1584694) has also been a notable area of research. acs.org This historical progression has paved the way for the detailed study of more complex derivatives like this compound.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 21328-57-4 | C₁₀H₂₀ | 140.27 |
| cis-1,5-Dimethylcyclooctane | Not specified | C₁₀H₂₀ | 140.2658 |
| trans-1,5-Dimethylcyclooctane | Not specified | C₁₀H₂₀ | 140.2658 |
| 1,4-Dimethylcyclooctane | 33657-56-6 | C₁₀H₂₀ | 140.27 |
| Cyclooctane | 292-64-8 | C₈H₁₆ | 112.216 |
| 1,1-Dimethylcyclooctane | 62882-97-7 | C₁₀H₂₀ | 140.266 |
Note: The data in this table is compiled from various sources. nih.govnist.govnist.govnist.govwikipedia.orgguidechem.comguidechem.comnih.govchemsrc.com
Structure
3D Structure
Properties
CAS No. |
21328-57-4 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,5-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-7-10(2)8-4-6-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
SUYSLDYIPPVBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CCC1)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,5 Dimethylcyclooctane
Biomass-Derived Precursors and Pathways
The foundation for the renewable synthesis of 1,5-dimethylcyclooctane lies in the biological production of isoprene (B109036) or its immediate precursors. Two primary metabolic pathways, the Mevalonic Acid (MVA) pathway and the Methyl Erythritol Phosphate (B84403) (MEP) pathway, are central to the biosynthesis of the isoprene building blocks. nih.govwikipedia.org
Isoprenol Production via Mevalonic Acid (MVA) and Methyl Erythritol Phosphate (MEP) Pathways
Isoprenol (3-methyl-3-buten-1-ol) is a key bio-derived intermediate that can be readily converted to isoprene. nih.gov Its production in microorganisms like Escherichia coli can be achieved through either the native MEP pathway or a heterologous MVA pathway. nih.gov Both pathways ultimately yield isopentenyl diphosphate (B83284) (IPP), the universal precursor for isoprenoid biosynthesis. nih.govnih.gov
The Mevalonic Acid (MVA) pathway , typically found in eukaryotes, archaea, and some bacteria, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov HMG-CoA is then reduced to mevalonate (B85504) (MVA), which undergoes two phosphorylation steps and a subsequent decarboxylation to produce IPP. nih.gov The MVA pathway is a central hub for the biosynthesis of a vast array of isoprenoids. metwarebio.com
The Methyl Erythritol Phosphate (MEP) pathway , present in most bacteria, some eukaryotic parasites, and the plastids of plant cells, begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate (B1213749) to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.govrsc.org A series of enzymatic reactions then converts DXP to MEP and subsequently to both IPP and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov
In engineered microorganisms, the promiscuous activity of endogenous phosphatases can dephosphorylate IPP to produce isoprenol. nih.gov
Table 1: Key Enzymes in the MVA and MEP Pathways
| Pathway | Key Enzymes | Function |
| MVA Pathway | HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate. nih.gov |
| Mevalonate kinase (MVK) | Phosphorylates mevalonate. nih.gov | |
| Phosphomevalonate kinase (PMK) | Adds a second phosphate group. nih.gov | |
| Mevalonate-5-diphosphate decarboxylase (MPD) | Decarboxylates mevalonate-5-diphosphate to IPP. nih.gov | |
| MEP Pathway | DXP synthase (DXS) | Condenses pyruvate and glyceraldehyde 3-phosphate. nih.gov |
| DXP reductoisomerase (DXR/IspC) | Reduces and isomerizes DXP to MEP. nih.gov | |
| CDP-ME synthetase (IspD) | Couples MEP with CTP. nih.gov | |
| IspE | Phosphorylates the C2 hydroxyl group of CDP-ME. nih.gov | |
| IspF | Cyclizes the product of IspE. nih.gov | |
| IspG | Catalyzes ring-opening and reductive dehydration. nih.gov | |
| IspH | Converts the product of IspG to IPP and DMAPP. nih.gov |
Isoprenol Dehydration to Isoprene
Once isoprenol is produced, it can be efficiently converted to isoprene through catalytic dehydration. nih.gov This step is crucial as isoprene is the direct monomer used in the subsequent dimerization reaction. The dehydration of isoprenol can be achieved with high selectivity, providing a valuable bio-based route to isoprene. lbl.govnih.gov This process can be integrated with fermentation by stripping the more volatile isoprenol from the bioreactor, thereby overcoming product toxicity issues and enabling high recovery rates. lbl.gov
Bio-isoprene Synthesis and Capture
Direct microbial production of isoprene is another viable route. nih.gov This is achieved by introducing a heterologous isoprene synthase gene into a host organism. nih.govgoogle.com The isoprene synthase then converts the endogenously produced DMAPP into isoprene. nih.gov Due to the volatile nature of isoprene, its capture from the fermentation off-gas is a critical step. lbl.gov Techniques such as gas stripping and subsequent condensation are employed to recover the bio-isoprene. lbl.gov The production of isoprene from biomass, either directly or via an isoprenol intermediate, provides a renewable feedstock for the synthesis of this compound. acs.org
Catalytic Dimerization Approaches for Cyclooctadiene Intermediates
With a sustainable source of isoprene established, the next key transformation is the selective dimerization to form a cyclooctadiene intermediate. The focus here is on the [4+4]-cycloaddition reaction, which yields the desired eight-membered ring structure.
Iron-Catalyzed [4+4]-Cycloaddition of Isoprene
The iron-catalyzed [4+4]-cycloaddition of isoprene is a highly efficient method for producing 1,5-dimethyl-1,5-cyclooctadiene (B1594330) and its isomer, 1,6-dimethyl-1,5-cyclooctadiene (B8396006). rsc.orgnih.gov This reaction is catalyzed by specific iron complexes, often bearing iminopyridine ligands. nih.govacs.org These catalysts have demonstrated high activity and selectivity for the [4+4] cycloadducts over other possible dimerization products like those from [4+2]-cycloadditions. nih.govrsc.org The reaction can be performed on a large scale with low catalyst loadings, making it a promising process for industrial applications. nih.gov
The general reaction involves the coupling of two isoprene molecules to form a mixture of dimethylcyclooctadiene isomers. While nickel-based catalysts have also been explored, they can lead to a mixture of products, including a significant percentage of the undesired 1,6-dimethyl-1,5-cyclooctadiene. prepchem.comgoogle.com In contrast, certain iron catalysts have shown remarkable selectivity for the desired isomers. nih.gov
The hydrogenation of the resulting dimethylcyclooctadiene mixture, which includes 1,5-dimethyl-1,5-cyclooctadiene, yields this compound among other isomers like 1,4-dimethylcyclooctane (B14690801). rsc.orgresearchgate.net The selective hydrogenation of the diene to the corresponding monoene (cyclooctene) and subsequently to the cycloalkane can be achieved using various catalysts, such as those based on palladium. researchgate.netosti.gov
The control of regio- and diastereoselectivity is a critical aspect of the iron-catalyzed [4+4]-cycloaddition of substituted dienes. acs.orgnih.gov The structure of the iminopyridine ligand on the iron catalyst plays a crucial role in determining the outcome of the reaction. acs.org By modifying the substituents on the ligand, it is possible to influence the steric and electronic environment around the iron center, thereby directing the regioselectivity of the C-C bond formation between the two isoprene molecules. acs.orgprinceton.edu
Mechanistic studies suggest that the reaction proceeds through an oxidative cyclization of two diene molecules at the iron center. acs.org The regio- and diastereoselectivity are determined during this key step. acs.orgnih.gov The ability to control the formation of specific isomers is a significant advantage of these catalytic systems, allowing for the targeted synthesis of desired cyclooctadiene precursors. acs.orgresearchgate.net
Role of Pyridineimine Ligands in Iron Precatalysts
Iron precatalysts bearing pyridine(diimine) (PDI) ligands are pivotal in catalyzing the cycloaddition of 1,3-dienes like isoprene. nih.govprinceton.edu These ligands are notable for their modular nature, allowing for easy modification of their steric and electronic properties. nih.govacs.org This tunability is crucial for controlling the activity and selectivity of the iron catalyst. nih.gov The PDI ligands bind to the iron center in a tridentate fashion, creating a specific coordination environment that facilitates the desired bond-forming reactions. researchgate.net
In the catalytic cycle, reduced iron complexes supported by PDI ligands selectively catalyze the [4+4]-cycloaddition of isoprene to yield 1,6-dimethyl-1,5-cyclooctadiene. nih.gov The mechanism is believed to involve the coordination of two isoprene molecules, followed by oxidative cyclization, rearrangement, and finally, reductive elimination to release the cyclooctadiene product. nih.gov The geometry of the metallacycle intermediate, which is influenced by the PDI ligand structure, can determine the reaction's chemoselectivity, directing it towards either [2+2] or [4+4] cycloaddition products. nih.govresearchgate.net
Scalability and Turnover Number (TON) Considerations
The efficiency of a catalytic process is often measured by its turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst. For the iron-catalyzed [4+4]-cycloaddition of isoprene, impressive efficiency has been demonstrated. Using an in-situ reduced iron iminopyridine complex, 1,6-dimethyl-1,5-cyclooctadiene (a precursor that can be isomerized) was produced with a TON of 3680. nih.gov This reaction was successfully conducted on a 200 mmol preparative scale, yielding the product in 92% isolated yield with a catalyst loading of just 0.025 mol%. nih.gov Such high turnover numbers and successful scale-up highlight the potential industrial viability of this synthetic route.
Photochemical Dimerization Strategies of Isoprene
An alternative to metal catalysis for isoprene dimerization is the use of photochemical methods. chemrxiv.org Triplet photosensitization can effectively convert isoprene into a mixture of C10 dimers, including [2+2], [4+2], and [4+4] cycloadducts. chemrxiv.orgnih.gov This process can be carried out under ambient conditions, which is a significant advantage. chemrxiv.org
The reaction involves irradiating a mixture of isoprene and a photosensitizer, such as dinaphthylketone. nih.gov Upon absorbing light, the sensitizer (B1316253) transfers its energy to isoprene, promoting it to an excited state where it can dimerize. This method has been scaled up to a 2.6-liter reactor capable of producing 61 mL of isoprene dimers per hour. nih.gov Furthermore, a continuous feed process has achieved a 95% yield of dimers, demonstrating the robustness of this strategy. nih.gov The unreacted isoprene and the photosensitizer can be recovered and reused, adding to the process's efficiency. chemrxiv.orgnih.gov
Isomerization of Dimethylcyclooctadienes
The initial dimerization of isoprene can lead to a mixture of dimethylcyclooctadiene isomers. To obtain a specific isomer, such as 1,5-dimethyl-1,5-cyclooctadiene, an isomerization step may be necessary. The isomerization of double bonds within a cyclooctadiene ring is a known process. For instance, 1,5-cyclooctadiene (B75094) can be isomerized using transition metal catalysts. acs.org Dichlorobis(triphenylphosphine)platinum(II) is one such catalyst that has been studied for this purpose. acs.org This suggests that similar catalytic systems could be applied to rearrange the double bonds in the mixture of dimethylcyclooctadienes obtained from isoprene dimerization to enrich the desired 1,5-isomer before the final hydrogenation step.
Hydrogenation Protocols for Cyclooctane (B165968) Formation
The final step in the synthesis of this compound is the hydrogenation of the dimethylcyclooctadiene precursor. This reaction saturates the carbon-carbon double bonds of the ring, converting the diene into the corresponding alkane. This can be achieved through either heterogeneous or homogeneous catalysis.
Heterogeneous Catalysis (e.g., Platinum(IV) oxide, Raney Nickel, Palladium-on-Carbon)
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid solution), is a common and robust method for hydrogenation. libretexts.orgyoutube.com The reaction occurs on the surface of the metal catalyst. libretexts.org
Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is a widely used hydrogenation catalyst. wikipedia.orgsigmaaldrich.com It is typically used as a powder. thermofisher.com The oxide itself is a precatalyst that is converted to the active catalyst, platinum black, under the hydrogen atmosphere of the reaction. wikipedia.orgsamaterials.com It is effective for hydrogenating alkenes to alkanes. thermofisher.comsigmaaldrich.com
Raney Nickel is a fine-grained, porous nickel catalyst derived from a nickel-aluminum alloy. wikipedia.org It is highly versatile and can hydrogenate a wide array of functional groups, including carbon-carbon double bonds. preciouscatalyst.comomkarlab.com It is known for its high catalytic activity, which stems from its large surface area and the hydrogen absorbed within its pores during activation. wikipedia.org Raney Nickel is often used as an air-stable slurry. wikipedia.org
Palladium-on-Carbon (Pd/C) is another staple catalyst for hydrogenation. commonorganicchemistry.comwikipedia.org It consists of palladium metal finely dispersed on a high-surface-area activated carbon support. wikipedia.orgmasterorganicchemistry.com This configuration maximizes the active surface of the palladium. wikipedia.org Pd/C is effective for the hydrogenation of alkenes and is typically used as a black powder at loadings of 5% or 10% by weight. commonorganicchemistry.comwikipedia.org
The hydrogenation of 1,5-dimethyl-1,5-cyclooctadiene to this compound has been documented using a nickel catalyst in ethanol. lookchem.com Similarly, the closely related 1,6-dimethyl-1,5-cyclooctadiene has been hydrogenated to the corresponding dimethylcyclooctane, demonstrating the general applicability of these methods. nih.gov
Table 1: Common Heterogeneous Catalysts for Hydrogenation
| Catalyst | Common Name | Description | Form |
|---|---|---|---|
| Platinum(IV) oxide (PtO₂) | Adams' Catalyst | A precatalyst that forms active platinum black in situ. wikipedia.orgsamaterials.com | Dark brown powder. wikipedia.org |
| Raney Nickel | Spongy Nickel | A fine-grained, porous solid composed mostly of nickel. wikipedia.org | Gray solid, often used as a slurry. wikipedia.org |
| Palladium-on-Carbon (Pd/C) | Pd/C | Palladium metal supported on activated carbon to maximize surface area. wikipedia.org | Black powder. commonorganicchemistry.comwikipedia.org |
Homogeneous Catalysis
Homogeneous catalysis offers an alternative wherein the catalyst is soluble in the reaction medium, existing in the same phase as the substrate. youtube.com This approach can offer higher selectivity compared to heterogeneous methods and often allows for milder reaction conditions. youtube.comyoutube.com
A preeminent example of a homogeneous hydrogenation catalyst is Wilkinson's catalyst , chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃). libretexts.org This dark red-brown complex is soluble in organic solvents like hydrocarbons and tetrahydrofuran (B95107). youtube.com Wilkinson's catalyst and similar soluble rhodium, ruthenium, and iridium complexes are known for their ability to selectively reduce less sterically hindered carbon-carbon double bonds, leaving other functional groups intact. youtube.comyoutube.comlibretexts.org The mechanism involves a catalytic cycle where the metal center coordinates both hydrogen and the alkene, facilitating the transfer of hydrogen atoms to the double bond. youtube.com While highly effective for fine chemical synthesis, a drawback of homogeneous catalysts is that they can be air-sensitive and more difficult to separate from the final product compared to their heterogeneous counterparts. youtube.com
Optimization of Hydrogenation Conditions (Temperature, Pressure, Duration)
The conversion of 1,5-dimethyl-1,5-cyclooctadiene to this compound is achieved through the addition of hydrogen across the double bonds of the diene, a reaction that is typically facilitated by a metal catalyst. The efficiency of this transformation is highly sensitive to the reaction environment.
Research Findings
Detailed studies on the optimization of hydrogenation for the direct synthesis of this compound are specific. However, a reported high-yield synthesis provides a significant data point for successful reaction parameters. In one documented procedure, the hydrogenation of 1,5-dimethyl-1,5-cyclooctadiene using a nickel(II) bis(octanoate) based catalyst system in benzene-d6 (B120219) at 50°C and a hydrogen pressure of 3040.2 Torr (approximately 4.0 bar) for 24 hours resulted in a 98% yield of this compound. lookchem.com This demonstrates that near-complete conversion can be achieved under relatively mild conditions.
Broader studies on the hydrogenation of the parent compound, 1,5-cyclooctadiene, to cyclooctane offer a general framework for the optimization of this type of reaction. For instance, research on the hydrogenation of 1,5-cyclooctadiene using a palladium-on-alumina catalyst has explored a temperature range of 40-70°C and hydrogen pressures between 0.2 and 1 MPa (approximately 2 to 10 bar). researchgate.net These studies provide a likely effective range for the optimization of the synthesis of its dimethylated analogue.
The choice of catalyst is also a critical parameter. While the high-yield synthesis of this compound utilized a nickel-based catalyst, research on the hydrogenation of the isomeric 1,6-dimethyl-1,5-cyclooctadiene to 1,4-dimethylcyclooctane has employed platinum(IV) oxide as the catalyst. nih.gov This suggests that platinum-group metals are also effective for the hydrogenation of dimethylcyclooctadienes.
The interplay between temperature, pressure, and reaction time is crucial. Higher temperatures and pressures generally increase the rate of reaction, but they can also lead to side reactions or catalyst degradation if not properly controlled. The 24-hour reaction time in the high-yield synthesis suggests that, under those specific conditions, a prolonged period is necessary for the reaction to go to completion.
Data on Hydrogenation Parameters
The following tables summarize the known parameters for the hydrogenation of 1,5-dimethyl-1,5-cyclooctadiene and related compounds, providing a baseline for understanding the conditions necessary for the synthesis of this compound.
Table 1: Documented Synthesis of this compound
| Precursor | Catalyst System | Temperature (°C) | Pressure (bar) | Duration (h) | Yield (%) |
| 1,5-dimethyl-1,5-cyclooctadiene | Nickel(II) bis(octanoate) based | 50 | ~4.0 | 24 | 98 |
This table is based on a single high-yield synthesis report and does not represent a systematic optimization study.
Table 2: General Hydrogenation Conditions for a Related Compound
| Precursor | Catalyst | Temperature Range (°C) | Pressure Range (bar) |
| 1,5-cyclooctadiene | Pd/α-Al₂O₃ | 40 - 70 | 2 - 10 |
This table provides a general range of conditions for the hydrogenation of the parent compound and can serve as a guide for the optimization of this compound synthesis.
Further research would be beneficial to systematically evaluate the impact of varying temperature, pressure, and duration on the yield and selectivity of this compound using different catalyst systems. Such studies would enable the fine-tuning of the reaction to achieve optimal efficiency and purity for this specific chemical compound.
Chemical Transformations and Reaction Mechanisms of 1,5 Dimethylcyclooctane and Its Derivatives
Mechanistic Investigations of Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic and polycyclic architectures. The reactivity of 1,5-dimethylcyclooctane derivatives in such transformations is a subject of significant interest, offering insights into reaction pathways and the formation of novel molecular structures.
Oxidative Cyclization Pathways
The oxidative cyclization of 1,5-dienes is a well-established method for the synthesis of substituted tetrahydrofurans. While specific studies on 1,5-dimethyl-1,5-cyclooctadiene (B1594330) are limited, the extensive research on analogous 1,5-dienes provides a strong basis for understanding its potential reaction pathways. Osmium tetroxide (OsO₄) is a key reagent in these transformations, and its mechanism has been investigated through density functional theory (DFT) calculations. researchgate.netnih.govfigshare.com
The reaction is believed to proceed through a concerted, stereoselective pathway to form 2,5-bis(hydroxymethyl)tetrahydrofurans. nih.gov The presence of acid has been shown to have a remarkable effect on the reaction, promoting the cyclization of the intermediate Os(VI) dioxoglycolate. researchgate.netsoton.ac.uk This is thought to occur via protonation of an oxo ligand, which generates a more electrophilic species. In the absence of acid, reoxidation to an Os(VIII) species may occur, which then favors a conventional dihydroxylation of the second double bond rather than cyclization. researchgate.net For a substrate like 1,5-dimethyl-1,5-cyclooctadiene, this would lead to the formation of a substituted tetrahydrofuran (B95107) diol, with the stereochemistry being controlled by the concerted nature of the cycloaddition.
Diradical Intermediates in Dimerization Processes
The dimerization of dienes can proceed through various mechanisms, including those involving diradical intermediates, particularly in thermal [2+2] cycloaddition reactions. researchgate.net The formation of 1,5-dimethyl-1,5-cyclooctadiene itself can be achieved through the nickel-catalyzed dimerization of isoprene (B109036). This reaction yields a mixture of isomers, with the 1,5-dimethyl derivative being the major product.
While the catalytic dimerization primarily follows a pathway involving coordination to the metal center, oxidative cyclization, and reductive elimination, the potential for thermal dimerization of substituted cyclooctadienes to form cyclobutane-containing products via diradical intermediates exists. chemrxiv.org Computational studies on the cycloaddition of dienes with electron-deficient alkenes have shown that a stepwise pathway involving a diradical intermediate can compete with the concerted Diels-Alder reaction. nih.gov For a molecule like 1,5-dimethyl-1,5-cyclooctadiene, a thermal [2+2] cycloaddition would be expected to proceed through a 1,4-diradical intermediate, leading to the formation of a cyclobutane (B1203170) ring. The stability and subsequent reactions of this diradical would be influenced by the methyl substituents.
Allyl-Isomerization and Reductive Elimination in Catalytic Cycles
Palladium-catalyzed reactions are central to many modern organic transformations. In the context of dienes, processes involving allyl-isomerization and reductive elimination are key steps in many catalytic cycles. sioc-journal.cn While specific studies on this compound derivatives are not abundant, the principles can be understood from related systems.
The catalytic cycle often begins with the oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion. For a diene, this can lead to the formation of a π-allyl palladium complex. Subsequent isomerization and reductive elimination steps can then lead to a variety of products. For instance, palladium-catalyzed cycloisomerization of 1,6-dienes has been shown to proceed via intramolecular carbometalation followed by β-hydride elimination. nih.govacs.org In a hypothetical palladium-catalyzed reaction of a derivative of 1,5-dimethyl-1,5-cyclooctadiene, one could envision the formation of a π-allyl intermediate, which could then undergo isomerization to a different allylic species before a final reductive elimination step to yield a rearranged product. The regioselectivity and stereoselectivity of such a process would be highly dependent on the nature of the palladium catalyst and the ligands employed. researchgate.netnih.gov
Ring-Opening Metathesis Polymerization (ROMP) of Related Cycloolefins
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. rsc.orgacs.org While there is a lack of specific literature on the ROMP of 1,5-dimethylcyclooctene, extensive research on substituted cyclooctenes provides a clear indication of its expected behavior. umn.edunih.govacs.org
The ROMP of 3-substituted cyclooctenes using Grubbs' catalysts has been shown to proceed in a regio- and stereoselective manner, yielding polymers with high head-to-tail regioregularity and a high proportion of trans-double bonds. nih.gov The selectivity of the polymerization is influenced by the steric bulk of the substituent on the cyclooctene (B146475) ring. For a monomer like 1,5-dimethylcyclooctene, the two methyl groups would be expected to exert significant steric influence on the approaching catalyst, dictating the regiochemistry of the ring-opening and the stereochemistry of the resulting polymer chain.
Deuterium (B1214612) Labeling and Stoichiometric Studies in Reaction Analysis
Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical transformation. nih.gov The primary kinetic isotope effect (KIE), the ratio of the rate constant for a reaction with a C-H bond to that with a C-D bond (kH/kD), can provide evidence for the rate-determining step of a reaction. libretexts.org
In the context of the chemical transformations of this compound and its derivatives, deuterium labeling could be employed in several ways. For instance, in the study of cycloaddition reactions, a KIE could help to distinguish between a concerted mechanism and a stepwise mechanism involving a diradical intermediate. A significant primary KIE would be expected if a C-H bond is broken in the rate-determining step, which is often the case in reactions involving hydrogen shifts. iitd.ac.in
In stoichiometric studies, deuterium can be used to label specific positions in a molecule to follow its transformation and identify the products formed. For example, in the palladium-catalyzed isomerization of a deuterated derivative of 1,5-dimethyl-1,5-cyclooctadiene, the final position of the deuterium atoms would provide crucial information about the intermediates and the rearrangement pathways involved. While specific deuterium labeling studies on this compound are not widely reported, the principles of KIE and isotopic tracing are fundamental to the mechanistic analysis of the reactions discussed herein. nih.govyoutube.com
Stereochemical Considerations and Conformational Analysis of 1,5 Dimethylcyclooctane
Cis-Trans Isomerism
The presence of two methyl substituents on the cyclooctane (B165968) ring at positions 1 and 5 allows for the existence of stereoisomers. nist.gov Specifically, 1,5-dimethylcyclooctane exhibits cis-trans isomerism, a form of diastereomerism. libretexts.org This isomerism arises from the relative spatial orientation of the two methyl groups with respect to the plane of the cyclooctane ring.
Cis-1,5-dimethylcyclooctane : In this isomer, both methyl groups are situated on the same face of the ring. libretexts.orgnist.govnist.gov
Trans-1,5-dimethylcyclooctane : In the trans isomer, the methyl groups are located on opposite faces of the ring. nist.govlibretexts.org
These two isomers are distinct chemical compounds with the same molecular formula (C₁₀H₂₀) and connectivity but different three-dimensional arrangements. libretexts.orgnih.gov They are not interconvertible through bond rotation and possess different physical and chemical properties. libretexts.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₀ | nist.govnist.govnih.govchemeo.com |
| Molecular Weight | 140.27 g/mol | nih.govchemeo.com |
| CAS Number | 21328-57-4 | nist.govnih.gov |
| Boiling Point | 158-159 °C (at 764 Torr) | lookchem.com |
| Density | 0.7327 g/cm³ (at 15 °C) | lookchem.com |
Conformational Landscapes of Substituted Cyclooctanes
Cyclooctane rings are significantly more flexible than smaller rings like cyclohexane (B81311) but are not free of strain. They adopt a variety of non-planar conformations to minimize this strain. The conformational landscape of cyclooctane is complex, with several key structures such as the boat-chair, crown, and boat-boat forms being the most stable.
The introduction of methyl groups at the 1 and 5 positions has a profound impact on the relative energies of these conformations. The stability of a given conformer for either the cis or trans isomer is determined by the need to minimize steric and torsional strains. For this compound, the preferred conformations will be those that place the two bulky methyl groups in positions that reduce unfavorable interactions. These interactions include transannular strain (steric hindrance between atoms across the ring) and gauche interactions with adjacent ring carbons. The specific energetic preferences for the various conformers of cis- and trans-1,5-dimethylcyclooctane depend on the balance of these competing strain factors.
Influence of Ring Strain on Molecular Architecture and Reactivity
Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.org It is a combination of angle strain, torsional strain (from eclipsing bonds), and transannular strain (steric repulsion across the ring). wikipedia.orglibretexts.org Unlike cyclohexane, which can adopt a strain-free chair conformation, cyclooctane has no conformation that is completely free of strain. libretexts.org This inherent strain results in higher potential energy compared to an analogous open-chain alkane. libretexts.org
This stored energy has a direct influence on the molecule's properties:
Molecular Architecture : The need to alleviate ring strain dictates the puckered, three-dimensional structure of the cyclooctane ring. The molecule will preferentially exist in conformations that represent energy minima, balancing the different types of strain.
| Isomers of this compound |
|---|
| cis-1,5-Dimethylcyclooctane nist.govnist.govnist.gov |
| trans-1,5-Dimethylcyclooctane nist.govnist.govnist.gov |
Advanced Spectroscopic Characterization and Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 1,5-dimethylcyclooctane. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the definitive assignment of its structure. ruc.dk
Both ¹H and ¹³C NMR spectroscopy are employed to characterize this compound. In ¹H NMR, the chemical shifts, signal multiplicities, and integration values of the proton signals provide insights into the connectivity of the hydrogen atoms. For this compound, distinct signals would be expected for the methyl protons and the various methylene (B1212753) protons of the cyclooctane (B165968) ring. The complexity of the methylene proton signals can also offer clues about the conformational dynamics of the eight-membered ring.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov The number of unique carbon signals indicates the symmetry of the molecule. For this compound, different chemical shifts would be observed for the methyl carbons, the tertiary carbons to which the methyl groups are attached, and the various secondary carbons within the ring. The specific chemical shift values are highly sensitive to the local electronic environment and the stereochemical relationship between the two methyl groups (cis or trans). Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and one-bond correlations between protons and carbons, respectively, further solidifying the structural assignment. ruc.dk
Table 1: Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | nist.govguidechem.com |
| Molecular Weight | 140.27 g/mol | guidechem.com |
| CAS Number | 21328-57-4 | nist.govguidechem.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com This method is particularly well-suited for analyzing volatile compounds like this compound, allowing for the determination of its purity and the distribution of its cis and trans isomers. nih.govnih.gov
In a GC-MS analysis, the sample is first vaporized and injected into a long, thin capillary column. nist.gov An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. The separation of the components in the sample is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The two stereoisomers of this compound, cis-1,5-dimethylcyclooctane and trans-1,5-dimethylcyclooctane, will likely have slightly different retention times, enabling their separation. nist.govnist.gov
As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic pattern of fragment ions that can be used to confirm its identity. nih.gov
The NIST Chemistry WebBook provides gas chromatography data for this compound, including its Kovats retention index, which is a standardized measure of retention time. For instance, on a non-polar squalane (B1681988) capillary column, this compound has a reported Kovats retention index of 1049. nist.gov This information is valuable for identifying the compound in complex mixtures.
Table 2: Gas Chromatography Data for this compound
| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |
| Capillary | Squalane | 70 | 1049 | Schomburg, 1966 nist.gov |
| Capillary | Squalane | Not Specified | 1049 | Chen, 2008 nist.gov |
X-ray Diffraction Studies of Catalytic Precursors and Related Compounds
In the context of synthesizing cyclooctane derivatives, transition metal catalysts are often employed. researchgate.net The precursors to these catalysts are frequently crystalline solids. Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of these precursor complexes. acs.orgmdpi.com This information is vital for understanding the catalyst's stability, reactivity, and the mechanism by which it facilitates the desired chemical transformation. For example, knowing the coordination environment of the metal center in a catalyst precursor can provide insights into how it will interact with reactants.
Furthermore, X-ray powder diffraction (XRPD) can be used to analyze polycrystalline materials, such as supported catalysts, to identify the crystalline phases present and to assess their purity and crystallinity. malvernpanalytical.com This is important for quality control and for understanding how the catalyst's structure may change during a reaction. researchgate.net For instance, in reactions involving cyclooctadiene, a common precursor to cyclooctane derivatives, X-ray diffraction could be used to study the structure of the metal catalyst used in hydrogenation or other functionalization reactions.
Computational Chemistry and Theoretical Modeling of 1,5 Dimethylcyclooctane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reaction mechanisms.
Electronic Structure: DFT calculations can determine the distribution of electron density in 1,5-dimethylcyclooctane, revealing information about its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For a molecule like this compound, DFT can be used to generate properties such as the electrostatic potential map, which visualizes electron-rich and electron-poor regions, indicating likely sites for electrophilic or nucleophilic attack. While specific DFT studies on this compound are not prevalent, the expected outputs can be tabulated based on typical calculations for saturated hydrocarbons.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative for a typical saturated hydrocarbon and would require specific calculation for confirmation.)
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.5 eV |
| HOMO-LUMO Gap | Difference between LUMO and HOMO energies; indicates kinetic stability. | 11.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | ~0.2 D |
Reaction Pathways: DFT is also instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. rutgers.eduresearchgate.net This provides deep insight into reaction mechanisms. For instance, the dehydrogenation of this compound to form a dimethylcyclooctene isomer could be modeled. DFT calculations would identify the structure of the transition state for the C-H bond cleavage and determine the activation free energy barrier for the reaction. beilstein-journals.org By comparing different possible pathways, such as the formation of various isomers, the most kinetically favorable reaction route can be predicted. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
The eight-membered ring of cyclooctane (B165968) is highly flexible and can adopt multiple conformations of similar energy, creating a complex potential energy surface. researchgate.net The most stable conformations for the parent cyclooctane are typically variations of the boat-chair and crown families. The introduction of methyl groups at the 1 and 5 positions adds another layer of complexity, creating cis and trans stereoisomers and influencing the relative stability of the various ring puckers due to steric interactions.
Molecular Dynamics (MD) simulations are a powerful computational method for exploring this conformational flexibility. nih.govnih.gov MD simulates the physical movement of atoms and molecules over time, governed by a molecular mechanics force field. nih.gov By running simulations for nanoseconds or longer, it is possible to observe transitions between different conformational states and determine their relative populations. nih.gov
An MD simulation of this compound would involve:
Defining the initial geometry of the molecule (e.g., a specific cis or trans isomer in a boat-chair conformation).
Placing the molecule in a simulated environment, often a box of solvent molecules like water or a non-polar solvent to mimic experimental conditions.
Calculating the forces on each atom using a force field (e.g., AMBER, CHARMM).
Solving the classical equations of motion to update the positions and velocities of all atoms over small time steps, generating a trajectory of the molecule's movements. mdpi.com
From this trajectory, one can construct a free energy landscape to identify the most stable conformers (lowest energy wells) and the energy barriers to interconversion between them. This would allow for a quantitative comparison of the stability of different conformers for both cis- and trans-1,5-dimethylcyclooctane.
Table 2: Key Conformers of Cyclooctane and the Role of MD Simulation (MD simulations would quantify the relative energies and populations for the 1,5-dimethyl substituted versions.)
| Conformer Family | General Description | Information from MD Simulation |
| Boat-Chair (BC) | Generally the most stable family for cyclooctane. | Relative free energy of cis vs. trans isomers in BC; population percentage at a given temperature. |
| Crown (C) | A highly symmetric, but often higher energy, conformation. | Energy barrier for transition from BC to Crown; lifetime of the Crown conformation. |
| Twist-Chair-Chair (TCC) | An intermediate energy conformation. | Role as a transition state or stable intermediate in the interconversion of other conformers. |
| Boat-Boat (BB) | Typically a higher energy conformation. | Identification as a high-energy state on the free energy landscape. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.goveurekaselect.com These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured or computationally derived property. benthamdirect.com
For cycloalkanes, QSPR models have been developed to predict a range of properties, including boiling point, heat capacity, and entropy. nih.gov These models often use descriptors based on topology (how atoms are connected), geometry (3D shape), or electronic properties.
A widely used and simpler form of QSPR is the group contribution method, where the property is estimated by summing the contributions of a molecule's constituent functional groups. The Joback method is a well-known group contribution technique for estimating many physical properties of organic compounds from structure alone. youtube.comscribd.commolecularknowledge.com The properties for this compound have been estimated using such methods. chemeo.com
Table 3: Predicted Physical Properties of this compound via QSPR (Joback Method)
| Property | Predicted Value | Unit |
| Normal Boiling Point (Tb) | 451.62 | K |
| Normal Melting Point (Tf) | 198.56 | K |
| Critical Temperature (Tc) | 664.17 | K |
| Critical Pressure (Pc) | 2613.74 | kPa |
| Critical Volume (Vc) | 0.511 | m³/kmol |
| Enthalpy of Vaporization (ΔHvap) | 38.32 | kJ/mol |
| Enthalpy of Fusion (ΔHfus) | 10.36 | kJ/mol |
Data sourced from Cheméo using the Joback method. chemeo.com
Thermodynamic Calculations for Reaction Energetics
Computational methods are frequently used to calculate the fundamental thermodynamic properties of molecules, such as their standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). wikipedia.orgnih.gov These values are crucial for determining the energetics of chemical reactions, predicting equilibrium positions, and assessing the stability of compounds. wikipedia.org
ΔH°rxn = ΣnpΔfH°(products) - ΣnrΔfH°(reactants)
Table 4: Calculated Thermodynamic Properties of this compound
| Property | Predicted Value | Unit | Method |
| Standard Enthalpy of Formation (gas, ΔfH°) | -228.07 | kJ/mol | Joback Method chemeo.com |
| Standard Gibbs Free Energy of Formation (gas, ΔfG°) | 25.86 | kJ/mol | Joback Method chemeo.com |
| Ideal Gas Heat Capacity (Cp,gas at Tb) | 299.48 | J/mol·K | Joback Method chemeo.com |
Data sourced from Cheméo. chemeo.com
Using this data, one can estimate the heat of combustion. For the complete combustion of this compound (C₁₀H₂₀):
C₁₀H₂₀(g) + 15 O₂(g) → 10 CO₂(g) + 10 H₂O(l)
Using the calculated ΔfH° for C₁₀H₂₀ (-228.07 kJ/mol) and the standard literature values for CO₂(g) (-393.5 kJ/mol) and H₂O(l) (-285.8 kJ/mol), the standard enthalpy of combustion (ΔH°comb) can be estimated:
ΔH°comb = [10 × ΔfH°(CO₂) + 10 × ΔfH°(H₂O)] - [1 × ΔfH°(C₁₀H₂₀) + 15 × ΔfH°(O₂)] ΔH°comb = [10(-393.5) + 10(-285.8)] - [1(-228.07) + 15(0)] ΔH°comb = [-3935 - 2858] - [-228.07] ΔH°comb = -6793 + 228.07 = -6564.93 kJ/mol
This calculation shows a highly exothermic reaction, as expected for the combustion of a hydrocarbon.
Research Applications and Functionalization in Specialized Hydrocarbon Systems
Development of Cyclic Paraffinic Hydrocarbons for Advanced Fuel Formulations
Cyclic paraffinic hydrocarbons are a critical component of conventional and alternative fuels, contributing to desirable properties such as high density and good thermal stability. The development of synthetic routes to specific cyclic alkanes, including dimethylcyclooctane isomers, allows for the precise tailoring of fuel properties to meet the demanding requirements of modern engines, particularly in aviation.
The aviation industry's push towards decarbonization has spurred the development of sustainable aviation fuels (SAFs). While many initial SAFs are paraffinic and lack the density and seal-swelling characteristics of conventional jet fuels, cyclic alkanes like dimethylcyclooctane offer a promising solution. acs.org Biomass-derived 1,4-dimethylcyclooctane (B14690801) (1,4-DMCO), a close isomer of 1,5-dimethylcyclooctane, has been identified as a high-performance jet fuel blendstock that can be produced from renewable resources. acs.orgacs.orglbl.govchemrxiv.orgrsc.org The production process can involve the fermentation of sugars from biomass to produce isoprenol, which is then catalytically upgraded to dimethylcyclooctane. rsc.org
The synthesis of dimethylcyclooctane for fuel applications often starts with the [4+4] cycloaddition of isoprene (B109036), which can be derived from biomass. researchgate.netnih.gov This process can yield a mixture of 1,4- and this compound. researchgate.net Subsequent hydrogenation of the resulting dimethylcyclooctadiene produces the saturated dimethylcyclooctane. nih.gov The integration of these bio-based cyclic paraffins into jet fuel blends can help meet key performance specifications that are not always achieved with purely paraffinic SAFs. nih.gov
| Property | 1,4-Dimethylcyclooctane (DMCO) | Conventional Jet Fuel (Jet A/F-24) |
|---|---|---|
| Density at 15°C (g/mL) | 0.827 | >0.775 |
| Gravimetric Net Heat of Combustion (MJ/kg) | 43.82 | ~42.8 |
| Volumetric Net Heat of Combustion (MJ/L) | 36.22 | >33.17 |
| Kinematic Viscosity at -20°C (mm²/s) | 4.17 | <8.0 |
This table presents data for 1,4-dimethylcyclooctane, a closely related and extensively studied isomer of this compound, to illustrate the typical properties of dimethylcyclooctanes as fuel blendstocks. acs.orgacs.orgnih.gov
The molecular structure of this compound offers several advantages for fuel performance. Its cyclic nature contributes to a higher density compared to acyclic alkanes of similar carbon number, which translates to a greater volumetric energy density. acs.orgnih.gov This is a significant advantage in volume-limited applications like aviation, as it can extend aircraft range or increase payload capacity. acs.orglbl.gov
The presence of methyl branches on the cyclooctane (B165968) ring is a key design feature that helps to lower the freezing point of the fuel, a critical parameter for high-altitude operations. techlinkcenter.org Furthermore, the low viscosity of dimethylcyclooctane ensures good flow properties at low temperatures. nih.govtechlinkcenter.org By blending dimethylcyclooctane with other bio-based or conventional jet fuels, it is possible to produce fuel formulations that meet or exceed key specifications, such as density and low-temperature viscosity. nih.govtechlinkcenter.org The development of catalysts, such as iron-based systems for the cycloaddition of isoprene and platinum or Raney nickel for hydrogenation, is crucial for the efficient and cost-effective production of these tailored molecules. acs.orgnih.gov
Investigations into Elastomer Compatibility and Fuel System Interactions
A critical function of certain components in jet fuel, particularly aromatics, is to cause the swelling of elastomeric seals in the fuel system, ensuring a proper fit and preventing leaks. As the industry moves towards SAFs with lower aromatic content, finding suitable replacements that can fulfill this function is essential. Cyclic alkanes, including dimethylcyclooctanes, have been investigated for their ability to interact with and swell these elastomers. acs.org
Research has shown that cyclic alkanes can induce a degree of swelling in nitrile O-rings, a common material in aircraft fuel systems. acs.org While a higher concentration of cyclic alkanes may be required to achieve the same level of swelling as the aromatic compounds they replace, their inclusion in SAF blends can help to maintain the integrity of the fuel system. acs.org Specifically, a 30% blend of cyclic alkanes like dimethylcyclooctane has been shown to achieve acceptable O-ring swelling. acs.org This makes them a viable "drop-in" component for SAFs, allowing for the reduction of harmful aromatic compounds without compromising the mechanical integrity of the fuel system.
Research on Sooting Propensity Reduction through Structural Design
Soot, or particulate matter, is a significant emission from aircraft engines, with implications for both the environment and human health. The formation of soot is highly dependent on the molecular structure of the fuel components. Aromatic compounds have a high propensity to form soot during combustion. By replacing aromatics with cyclic paraffins like this compound, the sooting propensity of the fuel can be significantly reduced. techlinkcenter.org
The sooting tendency of different hydrocarbons can be quantified using various metrics, such as the threshold sooting index (TSI). A quantitative structure-property relationship model has been developed to predict the TSI of various hydrocarbons, and this model has been validated using data for dimethylcyclooctane. bts.gov The general trend observed is that soot formation follows the order: naphthalenes > monocyclic aromatics > cycloalkanes > iso-alkanes > n-alkanes. The lower sooting tendency of cycloalkanes compared to aromatics makes them an attractive option for designing cleaner-burning jet fuels.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₀H₂₀ | |
| Molecular Weight | 140.27 | g/mol |
| Normal Boiling Point (Calculated) | 451.62 | K |
| Normal Melting Point (Calculated) | 198.56 | K |
| Enthalpy of Vaporization (Calculated) | 38.32 | kJ/mol |
| Enthalpy of Fusion (Calculated) | 10.36 | kJ/mol |
This table presents calculated physical and chemical properties for cis-1,5-dimethylcyclooctane. chemeo.comchemeo.com
Challenges and Future Directions in 1,5 Dimethylcyclooctane Research
Advancements in Catalytic Efficiency and Selectivity
The functionalization of saturated hydrocarbons like cyclooctane (B165968) is a significant challenge in chemistry. wikipedia.org Recent research has focused on developing new catalytic systems to improve the efficiency and selectivity of reactions involving the cyclooctane ring. One area of progress is in catalytic dehydrogenation. Homogeneous catalysts, such as those based on titanium, zirconium, and hafnium complexes, have been shown to dehydrogenate cyclooctane to cyclooctene (B146475). researchgate.net These systems can achieve high turnover numbers and selectivities, offering a pathway to valuable olefinic products. researchgate.net
Another avenue of research involves oxidation reactions. For instance, metal complexes of bis(azo-imine) ligands supported on mesoporous silica (B1680970) have been investigated as catalysts for the microwave-assisted oxidation of various cyclic hydrocarbons, including cyclooctane. researchgate.net While the selectivity for cyclooctane oxidation in some studies was not high, the research points towards the potential of supported catalysts and non-conventional energy sources to drive these transformations. researchgate.net The development of methods for the C-H functionalization of alkanes is of great importance, with a particular interest in converting n-alkanes to 1-alkenes, which are precursors for a wide range of commodity chemicals. researchgate.net
Future work in this area will likely focus on the design of more robust and selective catalysts. This includes the exploration of new ligand environments for transition metals and the use of supported catalysts to improve stability and recyclability. researchgate.netresearchgate.net The goal is to achieve direct and selective functionalization of the cyclooctane core, including that of substituted derivatives like 1,5-dimethylcyclooctane, to avoid complex multi-step synthetic sequences.
| Catalyst System | Substrate | Product | Key Findings |
| Titanium, Zirconium, Hafnium complexes with N,O-chelating ligands | Cyclooctane | Cyclooctene | Homogeneous dehydrogenation with TONs up to 1008 and selectivities over 90%. researchgate.net |
| Rhodium phosphino (B1201336) enolate carbonyl complexes | Cyclooctane | Cyclooctene | Active for transfer dehydrogenation with norbornene under hydrogen pressure. researchgate.net |
| Silica-supported Co(II) bis(azo-Schiff base) complex | Cyclohexane (B81311) | Cyclohexanol | High selectivity (73.84%) in cyclohexane oxidation, suggesting potential for other cycloalkanes. researchgate.net |
| Iridium complexes | Cyclooctane | Cyclooctene | Catalyzes dehydrogenation to give cyclooctene and hydrogen without a sacrificial olefin. researchgate.net |
Optimization of Sustainable Production Pathways
The primary industrial route to cyclooctane derivatives involves the nickel-catalyzed dimerization of butadiene to form 1,5-cyclooctadiene (B75094), which is then hydrogenated to cyclooctane. wikipedia.org While effective, this process relies on fossil fuel feedstocks and energy-intensive hydrogenation steps. Future research is geared towards developing more sustainable production pathways for cyclooctane and its derivatives.
One approach is to improve the energy efficiency of existing processes. This could involve the development of more active and selective hydrogenation catalysts that operate under milder conditions. Another area of focus is the use of alternative feedstocks. Research into the conversion of biomass-derived platform molecules into cyclic hydrocarbons is a long-term goal for the chemical industry. While specific pathways to this compound from renewable sources are not yet established, the principles of green chemistry are driving innovation in this field.
Exploration of Novel Derivatives and Their Synthetic Routes
The synthesis of novel derivatives of this compound is a key area for future research, as these new molecules could possess unique properties and applications. The cyclooctane ring serves as a versatile molecular platform for constructing complex, polyfunctional compounds. nih.gov
A notable example is the synthesis of spirocyclic bis(oxiranes) from cyclooctanediones through the Corey-Chaykovsky reaction. nih.gov These bis(oxirane) derivatives can undergo further transformations, such as ring-opening reactions with sodium azide, to produce a variety of polyfunctional compounds, including diazidodiols and oxabicyclic structures. nih.gov The stereochemistry of the starting bis(oxirane) was found to dictate the reaction pathway, highlighting the potential for stereoselective synthesis of complex cyclooctane derivatives. nih.gov
Future research will likely explore a wider range of reactions to functionalize the this compound skeleton. This could include C-H activation strategies to directly introduce functional groups at specific positions, as well as leveraging the existing methyl groups to direct further reactions. The development of synthetic routes to asymmetrically substituted derivatives is also of significant interest for applications in areas such as materials science and medicinal chemistry. rsc.org
| Starting Material | Reagent/Reaction | Product | Significance |
| Cyclooctanediones | Trimethylsulfonium iodide, Potassium tert-butoxide (Corey-Chaykovsky reaction) | Spirocyclic bis(oxiranes) | Provides a route to novel, reactive cyclooctane derivatives. nih.gov |
| bis(oxiranes) | Sodium azide | Diazidodiols or O-containing ring structures | Demonstrates the potential for creating polyfunctional cyclooctane derivatives through stereoselective reactions. nih.gov |
| Cyclopentadiene and α,β-unsaturated sugar derivatives | Diels-Alder addition | Norbornene derivatives | A method for creating tetra-C-substituted cyclopentane (B165970) derivatives with defined stereochemistry, a strategy that could be adapted for larger rings. rsc.org |
Deeper Understanding of Structure-Reactivity Relationships through Computational Methods
Computational chemistry is an indispensable tool for understanding the complex conformational landscape of cyclooctane and its derivatives. wikipedia.org Cyclooctane is known for having numerous conformers with similar energy levels, making its conformational analysis particularly challenging. wikipedia.org The most stable conformation is generally considered to be the boat-chair form, with the crown conformation being slightly less stable. wikipedia.org
Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are used to predict the relative energies of different conformers and the energy barriers for their interconversion. acs.orgresearchgate.net This knowledge is crucial for understanding the structure-reactivity relationships of this compound. The preferred conformation of the molecule will influence the accessibility of different C-H bonds for reaction and the stereochemical outcome of additions to any functional groups.
For example, conformational analysis can help predict which methyl group in a disubstituted cyclohexane is more likely to be in an axial or equatorial position, which in turn affects its reactivity. sapub.org Similar principles apply to this compound, where the relative positions of the two methyl groups will be dictated by the ring's conformation. Future research will likely involve more sophisticated computational models to simulate reaction pathways and predict the outcomes of catalytic transformations with greater accuracy. This deeper understanding will guide the rational design of experiments and the development of new, more effective synthetic methodologies.
Q & A
Q. What established synthetic methodologies are used to produce 1,5-dimethylcyclooctane, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of 1,5-dimethylcyclooctadiene or acid-catalyzed cyclization of linalool derivatives. Key parameters include:
- Catalyst selection : Heterogeneous catalysts (e.g., Pt/Al₂O₃) for hydrogenation, or dual catalyst systems (e.g., acidic zeolites paired with metal catalysts) for dehydration-cyclization .
- Temperature/pressure : Hydrogenation at 80–120°C under 10–50 bar H₂; cyclization at 150–200°C in solvent-free conditions .
- Characterization : NMR (¹³C/¹H) confirms regioselectivity; GC-MS validates purity. For reproducibility, experimental sections must detail catalyst loading, solvent systems, and purification steps .
Q. How are spectral data (NMR, IR) interpreted to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for distinct methyl singlet peaks (δ 0.9–1.2 ppm) and cycloalkane protons (δ 1.4–1.8 ppm). Coupling patterns in cyclooctane rings indicate chair or boat conformations.
- IR : Absence of C=C stretches (~1650 cm⁻¹) confirms full hydrogenation of precursor dienes .
- Best Practice : Compare with literature spectra of analogous cyclooctanes and report integration ratios to validate stoichiometry .
Advanced Research Questions
Q. What catalytic systems improve the energy efficiency of this compound synthesis for sustainable aviation fuel (SAF) applications?
- Methodological Answer : Dual catalyst systems (e.g., acidic + metal catalysts) enable one-pot dehydration, cyclization, and hydrogenation. Example:
- System : H-ZSM-5 zeolite (acidic sites) + Ru/C (hydrogenation) reduces steps and improves yield (85% efficiency reported) .
- Table 1 : Comparative performance of catalyst systems:
| Catalyst System | Yield (%) | Energy Input (MJ/kg) | GHG Reduction (%) |
|---|---|---|---|
| H-ZSM-5 + Ru/C | 85 | 32 | 67 |
| Pt/Al₂O₃ | 78 | 38 | 58 |
| Data derived from Baral et al. (2021) . |
Q. How can contradictions in reported thermodynamic properties (e.g., boiling point, vapor pressure) of this compound be resolved?
- Methodological Answer :
- Comparative Analysis : Use differential scanning calorimetry (DSC) to measure phase transitions and reconcile discrepancies across studies. For example, boiling points vary due to purity thresholds (>98% purity required for consistent measurements) .
- Critical Review : Cross-reference data from NIST-standardized sources and validate via vapor pressure curves. Discrepancies may arise from isomerization during distillation .
Q. What techno-economic and life-cycle assessment (LCA) frameworks are applicable to evaluate this compound as a bio-jet fuel blendstock?
- Methodological Answer :
- Cost Analysis : Model production costs ($/kg) using feedstock pricing, catalyst lifetime, and energy inputs. Baral et al. (2021) report a minimum selling price of $2.50/kg for biomass-derived routes .
- LCA : Calculate cradle-to-grave greenhouse gas (GHG) emissions. This compound achieves ~67% GHG reduction compared to fossil-derived analogs when produced from lignocellulosic biomass .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Control : Implement inline FTIR or GC monitoring to track reaction progress and adjust parameters in real time.
- Documentation : Adhere to Beilstein Journal guidelines: report catalyst activation protocols, solvent drying methods, and NMR spectral acquisition parameters to ensure reproducibility .
Q. How do computational models predict the conformational stability of this compound, and how are these validated experimentally?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model ring strain and chair/boat interconversion barriers. Compare predicted NMR chemical shifts with experimental data .
- Validation : Variable-temperature NMR experiments detect conformational shifts, confirming computational predictions .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
